molecular formula C16H16ClFN2O2 B1621854 N1-[6-(4-Fluorophenoxy)-3-Pyridyl]-3-Chloro-2,2-Dimethylpropanamide CAS No. 243963-12-4

N1-[6-(4-Fluorophenoxy)-3-Pyridyl]-3-Chloro-2,2-Dimethylpropanamide

Cat. No. B1621854
CAS RN: 243963-12-4
M. Wt: 322.76 g/mol
InChI Key: CKRZSANHMMXUKB-UHFFFAOYSA-N
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Description

“N1-[6-(4-Fluorophenoxy)-3-Pyridyl]-3-Chloro-2,2-Dimethylpropanamide” is a chemical compound with the formula C₁₆H₁₆ClFN₂O₂ . It is also known as AZD9291 or Tagrisso, and is a third-generation epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor.


Molecular Structure Analysis

The molecular formula of this compound is C₁₆H₁₆ClFN₂O₂ . This indicates that it contains 16 carbon atoms, 16 hydrogen atoms, one chlorine atom, one fluorine atom, two nitrogen atoms, and two oxygen atoms .

Scientific Research Applications

Comprehensive Analysis of “N1-[6-(4-Fluorophenoxy)-3-Pyridyl]-3-Chloro-2,2-Dimethylpropanamide”

Non-Small Cell Lung Cancer (NSCLC) Treatment This compound, also known as AZD9291 or Tagrisso, is a third-generation epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor. It is particularly effective in treating NSCLC patients who have specific EGFR T790M mutations, offering a targeted approach to cancer therapy.

Overcoming Drug Resistance: Tagrisso has been shown to reverse ABCB1-mediated drug resistance in cancer cells. This is significant as ABCB1 (also known as P-glycoprotein) is often involved in the efflux of drugs from cancer cells, leading to chemotherapy resistance .

Glioblastoma (GBM) Models: In contrast to other EGFR inhibitors, AZD9291 continuously and efficiently inhibited the EGFR/ERK signaling pathway in GBM cells, demonstrating efficient preclinical activity both in vitro and in vivo .

Unresectable Stage III Lung Cancer: Tagrisso has been granted Priority Review in the US for treating adult patients with unresectable, Stage III EGFR-mutated NSCLC after chemoradiotherapy. This highlights its potential as a valuable treatment option for patients with advanced stages of lung cancer .

5. Adjuvant Treatment for EGFR-Mutated Lung Cancer In the ADAURA Phase III trial, Tagrisso showed a 5.5-year median disease-free survival as an adjuvant treatment for patients with EGFR-mutated lung cancer. It also significantly reduced the risk of disease recurrence in the brain or spinal cord by 76% in patients with Stage II-IIIA disease .

Combination Therapy with Chemotherapy: When combined with chemotherapy, Tagrisso showed a consistent benefit across various post-progression endpoints such as time to first subsequent treatment (TFST), time to progression on 2nd-line therapy (PFS2), and time to second subsequent treatment (TSST), indicating a favourable trend in overall survival for patients with EGFR-mutated advanced lung cancer .

Mechanism of Action

As an EGFR tyrosine kinase inhibitor, this compound likely works by blocking the action of a certain naturally occurring substance that may be needed to help cancer cells multiply.

properties

IUPAC Name

3-chloro-N-[6-(4-fluorophenoxy)pyridin-3-yl]-2,2-dimethylpropanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16ClFN2O2/c1-16(2,10-17)15(21)20-12-5-8-14(19-9-12)22-13-6-3-11(18)4-7-13/h3-9H,10H2,1-2H3,(H,20,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CKRZSANHMMXUKB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(CCl)C(=O)NC1=CN=C(C=C1)OC2=CC=C(C=C2)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16ClFN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20381489
Record name N1-[6-(4-Fluorophenoxy)-3-Pyridyl]-3-Chloro-2,2-Dimethylpropanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20381489
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

322.76 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N1-[6-(4-Fluorophenoxy)-3-Pyridyl]-3-Chloro-2,2-Dimethylpropanamide

CAS RN

243963-12-4
Record name N1-[6-(4-Fluorophenoxy)-3-Pyridyl]-3-Chloro-2,2-Dimethylpropanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20381489
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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